4-Mercapto-3-methyl-2-butanol is an organosulfur compound with the molecular formula and a CAS number of 33959-27-2. This compound is recognized for its unique odor and is primarily utilized as a flavoring agent in the food industry. It is also known by several synonyms, including 3-methyl-4-sulfanyl-2-butanol and 4-thio-3-methyl-2-butanol .
This compound belongs to the class of volatile sulfur compounds, which are significant in food flavors, contributing to the aroma profiles of various products such as wine, bread, and nuts . Its classification as a flavor and fragrance chemical highlights its importance in the food industry, where it is often used to enhance or modify flavors .
The synthesis of 4-Mercapto-3-methyl-2-butanol can be achieved through several methods. One common synthetic route involves:
In industrial settings, alternative methods may utilize simpler raw materials and milder reaction conditions to improve efficiency and yield .
The molecular structure of 4-Mercapto-3-methyl-2-butanol features a thiol functional group (-SH) attached to a branched carbon chain. The structural representation can be summarized as follows:
This structure highlights the presence of both a hydroxyl group (-OH) and a thiol group (-SH), contributing to its chemical reactivity and physical properties.
4-Mercapto-3-methyl-2-butanol participates in various chemical reactions typical for thiols and alcohols:
These reactions are essential for its applications in organic synthesis and flavor chemistry .
The compound exhibits typical characteristics of thiols, such as strong odors and reactivity towards oxidizing agents. Its stability under standard conditions allows it to be used effectively in various formulations without rapid degradation.
4-Mercapto-3-methyl-2-butanol finds extensive applications in:
Its versatility makes it valuable across multiple fields, including food science, chemistry, and sensory analysis .
4-Mercapto-3-methyl-2-butanol (C₅H₁₂OS, CAS 33959-27-2) possesses two chiral centers (at C2 and C3), generating four potential stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). Stereochemistry critically influences its organoleptic properties; for example, specific enantiomers exhibit intensified sulfurous or fruity notes in flavor applications [5] [8]. Industrial synthesis typically yields a racemic mixture due to non-selective reactions, though chiral resolution techniques (e.g., enzymatic catalysis) can isolate individual enantiomers [3].
In food systems, stereochemistry governs precursor interactions. Research identifies 2,3-epoxy-3-methylbutanal (EMB) as a biosynthetic precursor in beer fermentation, where yeast enzymes convert EMB to 4-mercapto-3-methyl-2-butanol with ≈3% efficiency. The stereoselectivity of this transformation remains incompletely characterized, though the R,R configuration dominates in natural isolates [2]. Synthetic routes often start from 3-methyl-2-buten-1-ol, employing acid-catalyzed thiolation with H₂S, but suffer from poor stereocontrol and low yields (<15%) [2] [5].
Table 1: Stereoisomeric Properties of 4-Mercapto-3-methyl-2-butanol
Stereoisomer | CAS Registry Number | Optical Activity | Key Natural Occurrence |
---|---|---|---|
(2R,3R)-isomer | 173948-60-2 | +38.5° (c=1, EtOH) | Beer, hop extracts |
(2S,3S)-isomer | 173948-61-3 | -38.1° (c=1, EtOH) | Synthetic flavorings |
Racemic mixture | 33959-27-2 | Inactive | Commercial FEMA 4698 ingredient |
Thiolation strategies enable efficient C–S bond formation for synthesizing 4-mercapto-3-methyl-2-butanol. Key approaches include:
Table 2: Catalytic Thiolation Methods for 4-Mercapto-3-methyl-2-butanol Synthesis
Method | Catalyst | Yield (%) | Stereoselectivity | Industrial Applicability |
---|---|---|---|---|
Nucleophilic Addition | Et₃N | 65–70 | Racemic | High (food-grade solvents) |
Epoxide Thiocyclization | Mg(ClO₄)₂ | 75–80 | Moderate (R,R bias) | Medium (requires purification) |
Enzymatic Hydrolysis | Yeast β-lyase | 40–50 | High (R,R specific) | Limited (cost barriers) |
Functionalization extends to derivatives like α-methyl-β-hydroxypropyl α-methyl-β-mercaptopropyl sulfide (FEMA 3509), synthesized via Pd-catalyzed coupling of 4-mercapto-3-methyl-2-butanol with allylic alcohols. Such compounds impart roasted meat flavors in savory applications at 0.2–0.5 ppm [10].
Industrial-scale production favors racemic 4-mercapto-3-methyl-2-butanol (FEMA 4698) due to cost efficiency. The racemate is manufactured via thiol-ene coupling between 2-methyl-2-butene and thioglycolic acid, followed by LiAlH₄ reduction, yielding >95% pure racemic liquid [3] [5]. However, flavor and fragrance applications increasingly demand enantiopure forms due to sensory disparities:
Enantioselective synthesis employs chiral auxiliaries or asymmetric hydrogenation. Rhodium-(R)-BINAP complexes catalyze the reduction of 3-methyl-2-oxobutane thioacetate, delivering (2R,3R)-4-mercapto-3-methyl-2-butanol with 88% ee, albeit at 5× higher production costs than racemic routes [8]. Regulatory constraints, such as EFSA’s requirement for stereoisomer specification (FGE.08Rev5), further challenge racemic mixtures in the EU market [5].
Table 3: Comparison of Racemic vs. Enantioselective Production
Parameter | Racemic Synthesis | Enantioselective Synthesis |
---|---|---|
Cost (per kg) | $1,200–1,500 | $6,000–7,000 |
Purity | 95–100% | >98% (ee: 85–90%) |
Key Applications | Seasonings, snack foods | Premium wines, perfumery |
Regulatory Status | FDA: restricted; EFSA: pending | EFSA: approved (FGE.08Rev5) |
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